molecular formula C13H14N2O B1597556 2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine CAS No. 394655-13-1

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

Cat. No.: B1597556
CAS No.: 394655-13-1
M. Wt: 214.26 g/mol
InChI Key: GFIUPJNYBUXKTD-UHFFFAOYSA-N
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Description

Product Overview 2-(2-Furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C 13 H 14 N 2 O and a molecular weight of 214.26 g/mol [ ]. Its unique structure incorporates a fused benzodiazepine ring system, a scaffold of high significance in medicinal chemistry, substituted with a furan ring [ ]. The compound is assigned the CAS Registry Number 394655-13-1 [ ][ ]. Research Applications and Value This compound is valued in research as a chemical building block and a template for further synthetic exploration. The 1,5-benzodiazepine core is a privileged structure in drug discovery, and the addition of a furyl moiety enhances its potential as a precursor for developing novel heterocyclic compounds [ ]. Researchers may utilize this chemical in the synthesis of new molecular libraries for pharmacological screening, particularly in areas targeting the central nervous system. Its structure suggests potential for interaction with various biological targets, making it a compound of interest for investigating new structure-activity relationships. Handling and Safety This product is classified with the hazard code Xi, indicating it may be an irritant [ ][ ]. As with all chemicals of this nature, proper personal protective equipment should be worn. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal protocols. Regulatory and Use Compliance This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ]. The sale of this product may be subject to patent restrictions, and buyers are responsible for ensuring their compliance with all relevant laws and regulations [ ].

Properties

IUPAC Name

4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIUPJNYBUXKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377996
Record name 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394655-13-1
Record name 2-(2-Furanyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394655-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Ketones

The classical approach to synthesizing 1,5-benzodiazepines, including 2-(2-furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, involves the condensation of o-phenylenediamine with ketones such as furyl ketones. This method typically proceeds via the formation of an imine intermediate followed by cyclization to form the benzodiazepine ring.

  • Catalysts: Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O) has been reported as an efficient catalyst for this condensation under mild conditions at room temperature in ethanol solvent. The catalyst loading is low (about 0.02 mmol per 1 mmol o-phenylenediamine), and the reaction time varies depending on the ketone substrate.

  • Procedure: The reaction mixture of o-phenylenediamine, ketone (2.2 equivalents), catalyst, and ethanol is stirred at room temperature until completion as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the product is purified by chromatography using cyclohexane/ethyl acetate as eluent.

  • Advantages: This method is straightforward, uses mild conditions, and provides good yields of 1,5-benzodiazepines. The catalyst is reusable and effective at room temperature.

One-Pot Three-Component Condensation Using Nano-Catalysts under Microwave Irradiation

A more recent and efficient method involves a one-pot, three-component condensation of 1,2-diaminobenzene, aromatic aldehydes, and cyclic ketones (such as dimedone) catalyzed by copper(II)-polyimide linked covalent organic frameworks (Cu@PI-COF) under microwave irradiation.

  • Catalyst: Cu@PI-COF is a heterogeneous nano-catalyst that facilitates rapid reactions with high yields and purity. The catalyst is stable, reusable, and exhibits minimal leaching (0.5 ppm Cu detected in reaction media).

  • Reaction Conditions: The reaction is performed solvent-free under microwave irradiation at 180 W for approximately 5 minutes. After the reaction, hot ethanol is added to precipitate the product, which is purified by recrystallization.

  • Benefits: This method offers short reaction times, high efficiency, mild conditions, and easy catalyst recovery. It is particularly suitable for synthesizing diverse 1,5-benzodiazepine derivatives.

Heterogeneous Catalysis Using H-MCM-22 Zeolite

Another reported method uses H-MCM-22, a zeolite catalyst, to promote the condensation of o-phenylenediamine with ketones in acetonitrile at room temperature.

  • Procedure: A mixture of o-phenylenediamine, ketone (2.5 equivalents), and H-MCM-22 catalyst is stirred in acetonitrile until the reaction completes as monitored by TLC. The catalyst is removed by filtration, and the product is purified by silica gel chromatography.

  • Advantages: This method allows room temperature synthesis with easy catalyst recovery and reuse. The zeolite catalyst provides a solid acid environment facilitating the cyclization.

Microwave-Assisted Condensation in Ethanol

Microwave irradiation has been employed to accelerate the condensation of o-phenylenediamine with ketones such as acetone, yielding benzodiazepine salts.

  • Findings: The condensation of two moles of acetone with o-phenylenediamine under microwave irradiation in ethanol leads to the formation of benzodiazepine iminium salts. The products were characterized by NMR, FTIR, HRMS, and X-ray crystallography, confirming the benzodiazepine structure.

  • Significance: Microwave-assisted synthesis reduces reaction times and can improve yields compared to conventional heating.

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/Conditions Solvent Reaction Time Yield & Notes Reference
1 o-Phenylenediamine + ketone (e.g., 2-furyl ketone) Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O), RT Ethanol Variable (hours) Good yields, mild conditions, catalyst reusable
2 1,2-Diaminobenzene + aromatic aldehydes + dimedone Cu@PI-COF nano-catalyst, microwave (180 W) Solvent-free ~5 minutes High purity, short time, catalyst reusable
3 o-Phenylenediamine + ketone H-MCM-22 zeolite catalyst, RT Acetonitrile Until completion (hours) Easy catalyst recovery, room temperature
4 o-Phenylenediamine + acetone Microwave irradiation Ethanol Minutes Formation of benzodiazepine iminium salts

Research Findings and Comparative Analysis

  • The sodium tetrachloroaurate(III) catalyzed method provides a classical, well-established route with moderate reaction times and good yields. It is suitable for various ketones including furyl-substituted ones, making it applicable for synthesizing this compound.

  • The Cu@PI-COF catalyzed microwave-assisted method is superior in terms of reaction speed and environmental friendliness due to solvent-free conditions and catalyst recyclability. This method is especially advantageous for rapid synthesis and scaling up.

  • Heterogeneous catalysis with H-MCM-22 offers a green chemistry approach by enabling catalyst recovery and mild reaction conditions, though it may require longer reaction times compared to microwave methods.

  • Microwave-assisted condensation in ethanol is effective for rapid synthesis and has been validated by structural characterization techniques, confirming the formation of the benzodiazepine core.

Chemical Reactions Analysis

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The furan ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine can be compared with other benzodiazepines such as diazepam and lorazepam. . Similar compounds include:

Biological Activity

The compound 2-(2-furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is well known for its diverse biological activities. Benzodiazepines generally exhibit a range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fused benzodiazepine ring system with a furyl substituent. This unique structure is believed to contribute to its biological activity.

  • Molecular Formula : C_{11}H_{10}N_{2}O
  • Molecular Weight : 186.21 g/mol

Benzodiazepines primarily act on the central nervous system (CNS) by modulating the activity of gamma-aminobutyric acid (GABA) receptors. They enhance the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in various therapeutic effects such as anxiolysis and sedation.

1. Anxiolytic Effects

Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic properties. A study involving behavioral models demonstrated that this compound showed considerable efficacy in reducing anxiety-like behaviors in rodents.

Dosage (mg/kg) Behavioral Response Statistical Significance
1.0No significant changep > 0.05
10.0Significant reductionp < 0.001

2. Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In various seizure models, it demonstrated a protective effect against chemically induced seizures.

Model Dose (mg/kg) Seizure Latency (min) Protection (%)
PTZ-induced seizures101575
Maximal electroshock201885

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress. It exhibited significant protective effects against neuronal damage induced by oxidative agents.

Oxidative Agent Dose (µM) Cell Viability (%)
H_2O_25080
Paraquat10075

Case Study 1: Anxiolytic Efficacy

In a controlled study involving mice subjected to elevated plus maze tests, administration of the compound at varying doses resulted in increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Case Study 2: Anticonvulsant Efficacy

A study assessing the anticonvulsant effects of this compound found that it significantly increased seizure threshold in both PTZ and maximal electroshock models when compared to standard treatments.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2-furyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group substitution. Key steps include:

  • Cyclization of precursors : Reacting substituted benzodiazepine cores with furan-containing reagents under basic conditions (e.g., acylation with furyl-acyl chlorides) .
  • Nucleophilic substitution : Introducing the furyl group via reactions with furfurylamine or furan derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures (3:7 ratio) to isolate the product .

Basic: How is the structural confirmation of this compound achieved in academic research?

Methodological Answer:
Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the tetrahydrobenzodiazepine core and furyl substitution pattern (e.g., aromatic protons at δ 6.2–7.8 ppm) .
  • X-ray crystallography : Single-crystal analysis to resolve stereochemistry and verify the fused benzodiazepine-furan system .
  • High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+^+ at m/z 283.1214) .

Advanced: How can researchers optimize synthetic routes to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling reactions to enhance furyl group incorporation efficiency .
  • Solvent and temperature modulation : Using microwave-assisted synthesis in DMSO at 100°C to reduce reaction time from 24h to 4h .
  • Byproduct analysis : Employing HPLC-MS to identify impurities (e.g., unreacted precursors) and adjust stoichiometric ratios .

Advanced: How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological Answer:
Address discrepancies through:

  • Comparative receptor profiling : Use radioligand binding assays (e.g., GABAA_A receptor subtypes) to assess selectivity .
  • Dose-response studies in animal models : Evaluate ED50_{50} values for anxiolytic effects vs. sedative side effects .
  • Metabolite tracking : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:
Common assays include:

  • Antimicrobial testing : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and E. coli .
  • Receptor binding assays : Competitive inhibition studies with 3^3H-flunitrazepam to quantify GABAA_A affinity (Ki_i < 50 nM) .
  • Cytotoxicity screening : MTT assays on HEK-293 cells to rule out non-specific toxicity (IC50_{50} > 100 µM) .

Advanced: How can structure-activity relationship (SAR) studies enhance selectivity for neurological targets?

Methodological Answer:
SAR strategies involve:

  • Substituent variation : Replacing the furyl group with thiophene or pyridine to modulate lipophilicity (logP 2.1 → 1.8) and blood-brain barrier penetration .
  • Molecular docking : Using AutoDock Vina to predict interactions with GABAA_A α1 subunits and guide synthetic modifications .
  • Pharmacophore modeling : Identifying critical hydrogen-bonding motifs (e.g., N-H···O interactions) to improve binding .

Basic: What analytical techniques ensure purity and stability of the compound during storage?

Methodological Answer:

  • HPLC-DAD : Purity assessment with a C18 column (≥98% purity, retention time 12.3 min) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via TLC and FTIR to detect hydrolysis of the tetrahydro ring .

Advanced: How can conflicting toxicity data from preliminary studies be reconciled?

Methodological Answer:

  • Dose-ranging in vivo studies : Acute toxicity testing in rodents (LD50_{50} determination) and histopathological analysis of liver/kidney tissues .
  • Mechanistic toxicology : RNA-seq to identify oxidative stress pathways (e.g., Nrf2 activation) at sublethal doses .
  • Species-specific comparisons : Parallel testing in zebrafish embryos and mammalian models to clarify interspecies variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Reactant of Route 2
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

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